3-Aminoquinuclidine dihydrochloride

Nicotinic acetylcholine receptor Positive allosteric modulator Pharmacological switch

3-Aminoquinuclidine dihydrochloride (CAS 6530-09-2) is the dihydrochloride salt of 1-azabicyclo[2.2.2]octan-3-amine, a chiral bicyclic diamine incorporating a bridgehead nitrogen. With a molecular formula of C₇H₁₆Cl₂N₂, molecular weight of 199.12 g/mol, and a melting point of 321–323 °C (dec.), it serves as a critical pharmacophoric building block for multiple classes of serotonergic and cholinergic receptor ligands.

Molecular Formula C7H16Cl2N2
Molecular Weight 162.66 g/mol
CAS No. 6530-09-2
Cat. No. B133414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoquinuclidine dihydrochloride
CAS6530-09-2
Synonyms1-Azabicyclo[2.2.2]octan-3-amine Hydrochloride;  3-Amino-1-azabicyclo[2.2.2]octane Dihydrochloride;  NSC 93906; 
Molecular FormulaC7H16Cl2N2
Molecular Weight162.66 g/mol
Structural Identifiers
SMILESC1C[NH+]2CCC1C(C2)[NH3+].[Cl-].[Cl-]
InChIInChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H
InChIKeySTZHBULOYDCZET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminoquinuclidine Dihydrochloride (CAS 6530-09-2): Core Pharmacophore and Industrial Intermediate for Chiral 5-HT₃ and nAChR Ligands


3-Aminoquinuclidine dihydrochloride (CAS 6530-09-2) is the dihydrochloride salt of 1-azabicyclo[2.2.2]octan-3-amine, a chiral bicyclic diamine incorporating a bridgehead nitrogen [1]. With a molecular formula of C₇H₁₆Cl₂N₂, molecular weight of 199.12 g/mol, and a melting point of 321–323 °C (dec.), it serves as a critical pharmacophoric building block for multiple classes of serotonergic and cholinergic receptor ligands [2]. The quinuclidine scaffold imposes conformational restriction on the 3-amino substituent, making it a privileged structure in medicinal chemistry—particularly for 5-HT₃ serotonin receptor antagonists (e.g., Azasetron, Palonosetron) and nicotinic acetylcholine receptor (nAChR) modulators .

Why 3-Quinuclidinol, 3-Quinuclidinone, or Free Base Cannot Replace 3-Aminoquinuclidine Dihydrochloride in Validated Synthetic Routes


The 3-amino group of 3-aminoquinuclidine dihydrochloride is a primary amine nucleophile that forms stable amide, urea, and amine linkages—a reactivity profile fundamentally distinct from the hydroxyl group of 3-quinuclidinol (which yields ester/ether linkages with different metabolic stability) and the ketone of 3-quinuclidinone (which requires reductive amination for amine installation) [1]. Furthermore, the dihydrochloride salt form, despite its documented high hygroscopicity and deliquescence that complicates handling, remains the most widely used form for amide coupling reactions because it provides the amine as a stable, weighable solid while allowing in situ free-base liberation under basic coupling conditions [2]. The enantiomeric identity of the quinuclidine 3-position is also critical: (R)- and (S)-3-aminoquinuclidine produce pharmacologically distinct 5-HT₃ ligands with inverted enantioselectivity compared to zacopride-derived series . These factors collectively preclude simple interchange with in-class analogs without re-optimization of both synthetic protocols and pharmacological profiles.

Quantitative Differentiation Evidence for 3-Aminoquinuclidine Dihydrochloride Relative to Its Closest Structural Analogs


Pharmacological Switch: N-Benzyl-3-aminoquinuclidines Are α3β2 nAChR PAMs, While the 3-Aminoquinuclidine Carboxamide PNU-282,987 Is an α7 nAChR Agonist

In a direct electrophysiological comparison using Xenopus oocytes expressing recombinant human nAChR subtypes, the (R)-1c derivative of 3-aminoquinuclidine (an N-2-iodobenzyl analog) acted as a positive allosteric modulator (PAM) of the α3β2 nAChR with an IC₅₀ of 2.57 ± 0.09 μM and an EC₅₀ of 6.07 ± 0.89 μM, while exhibiting up to 10-fold potentiation of the ACh response in concentration–activation curves [1]. In stark contrast, the reference compound PNU-282,987—a 4-chlorobenzamide of 3-aminoquinuclidine—is a selective α7 nAChR partial agonist (Ki = 26 nM at α7) with no α3β2 PAM activity . Two structural changes (removal of the carboxamide oxygen and moving the halogen from the para to the ortho-benzyl position) were sufficient to trigger this complete pharmacological switch from α7 agonism to α3β2 PAM activity [1].

Nicotinic acetylcholine receptor Positive allosteric modulator Pharmacological switch

Hygroscopicity and Deliquescence of the Dihydrochloride Salt: A Documented Handling Liability Versus Non-Deliquescent Alternative Salts

According to US Patent 10,370,369 B2 (Yuki Gosei Kogyo Co., Ltd.), 3-aminoquinuclidine dihydrochloride 'has a high hygroscopicity and deliquescence, and thus it is very difficult to handle,' with absorbed water adversely affecting pharmaceutical manufacturing processes [1]. The patent explicitly identifies this as an unsolved problem prior to the invention and teaches that alternative acid addition salts—including sesquiphosphate, monofumarate, monoterephthalate, monooxalate, mono-p-toluenesulfonate, and mono-(±)-10-camphorsulfonate—'have an excellent non-hygroscopicity and [do] not exhibit deliquescence' [1]. The comparative examples include the dihydrobromide, monosulfate, dinitrate, diacetate, monopropionate, dibenzoate, monomaleate, and citrate salts, which were also found to be inferior to the claimed salts [1].

Salt selection Hygroscopicity Process chemistry

Enantiomeric Purity: (R)- and (S)-3-Aminoquinuclidine Achievable at >99.5% Enantiomeric Excess for Chiral Drug Synthesis

Parnes and Shelton (1996) reported the preparation of tritium-labelled (R)- and (S)-3-aminoquinuclidine with a specific activity of 35 Ci/mmol and enantiopurity exceeding 99.5% for both isomers, achieved via resolution of the racemic amide with (R)-methyl benzyl isocyanate [1]. This level of enantiomeric purity is essential for the synthesis of single-enantiomer 5-HT₃ antagonist drugs such as Palonosetron, which specifically requires (S)-3-aminoquinuclidine [2]. The Langlois (1992) synthesis from 3-quinuclidinone and (S)- or (R)-1-phenethylamine also provides both enantiomers with high optical purity, establishing reliable routes to either antipode .

Chiral resolution Enantiomeric purity Radiochemical synthesis

Enantiomer-Dependent 5-HT₃ Antagonist Activity: (R)-Enantiomer Dominates in Naphthalimide-Derived Antagonists, Contrasting with Zacopride Series

Langlois et al. (1992) synthesized a series of naphthalimide-derived 5-HT₃ antagonists from both (R)- and (S)-3-aminoquinuclidine and found that, in contrast to the benzamide series (zacopride) where the (S)-enantiomer is the eutomer, the activity of the naphthalimide series resided essentially in the (R)-enantiomer . This reversal of enantioselectivity upon changing the pharmacophore attachment chemistry underscores the unique conformational and stereoelectronic constraints imposed by the 3-aminoquinuclidine scaffold, which distinguish it from other 3-substituted quinuclidine building blocks such as 3-quinuclidinol [1]. The 3-aminoquinuclidine fragment is described as 'a ubiquitous component of serotonin receptor ligands' precisely because it imposes a defined vector for the basic nitrogen that is critical for 5-HT₃ receptor recognition [2].

5-HT₃ receptor Enantioselectivity Serotonin antagonist

Validated Industrial Intermediate: Indispensable Building Block for Marketed 5-HT₃ Antagonist Drugs Azasetron and Palonosetron

3-Aminoquinuclidine dihydrochloride is explicitly documented as the key intermediate in the synthesis of Azasetron hydrochloride (a selective 5-HT₃ receptor antagonist antiemetic), wherein it is condensed with a benzoxazine carboxylic acid derivative using TBTU as coupling reagent . The (S)-enantiomer (as its dihydrochloride salt, CAS 119904-90-4) is likewise the essential chiral building block for Palonosetron hydrochloride, a second-generation 5-HT₃ antagonist with superior receptor binding affinity and extended half-life used for chemotherapy-induced nausea and vomiting (CINV) [1]. This dual industrial validation—spanning both racemic and enantiopure forms—distinguishes 3-aminoquinuclidine dihydrochloride from in-class analogs such as 3-quinuclidinol or 3-quinuclidinone, which have not been validated as intermediates for the same set of marketed drugs .

Pharmaceutical intermediate 5-HT₃ antagonist Process validation

Optimal Research and Procurement Scenarios for 3-Aminoquinuclidine Dihydrochloride Based on Quantitative Differentiation Evidence


Discovery of Subtype-Selective nAChR Positive Allosteric Modulators (PAMs) for Sarcopenia and Neuromuscular Disorders

Research teams targeting the α3β2 nicotinic acetylcholine receptor—a subtype with very few known ligands despite expression at the neuromuscular junction—should procure 3-aminoquinuclidine dihydrochloride as the chiral amine building block for N-benzyl-3-aminoquinuclidine libraries. As demonstrated by Bürgi et al. (2014), N-(2-halobenzyl)-3-aminoquinuclidines represent 'a new and to date most potent class of positive allosteric modulators of the α3β2 nAChR,' with up to 10-fold potentiation of the ACh response and in vivo CNS activity [1]. This application scenario is uniquely enabled by the 3-aminoquinuclidine scaffold; the analogous PNU-282,987 carboxamide series lacks α3β2 PAM activity entirely [1].

Enantioselective Synthesis of Chiral 5-HT₃ Receptor Antagonists (Palonosetron-type and Azasetron-type Drug Candidates)

Medicinal chemistry programs developing novel 5-HT₃ antagonists for chemotherapy-induced nausea and vomiting (CINV) or irritable bowel syndrome (IBS) should procure enantiopure (S)- or (R)-3-aminoquinuclidine dihydrochloride with documented enantiomeric excess ≥ 98%. The enantioselectivity of 5-HT₃ receptor recognition is both scaffold- and pharmacophore-dependent: naphthalimide-derived antagonists favor the (R)-enantiomer, while zacopride-type benzamides favor the (S)-enantiomer . The same building block in its (S)-form is the validated industrial intermediate for Palonosetron, providing a direct synthetic pathway precedent [2].

Process Chemistry Development Requiring Non-Deliquescent Salt Forms for Robust Scale-Up

Process chemistry groups encountering handling difficulties with 3-aminoquinuclidine dihydrochloride due to its documented hygroscopicity and deliquescence should evaluate alternative acid addition salts (sesquiphosphate, monofumarate, monooxalate, or mono-p-toluenesulfonate) as taught by US Patent 10,370,369 B2 [3]. The patent explicitly states that these salts 'have an excellent non-hygroscopicity and do not exhibit deliquescence,' solving a long-recognized problem in pharmaceutical manufacturing where absorbed water adversely affects reaction stoichiometry and yield reproducibility [3].

Substance P (NK₁) Antagonist and Monoamine Uptake Inhibitor Lead Optimization Programs

The 3-aminoquinuclidine scaffold extends beyond serotonergic and cholinergic targets. US Patents 5,716,965 and US 2007/0066663 A1 describe substituted 3-aminoquinuclidines as substance P (NK₁) antagonists for pain and inflammatory disorders, and as monoamine (serotonin, norepinephrine, dopamine) uptake inhibitors [4]. Researchers exploring CNS indications where polypharmacology across aminergic and peptidergic systems is desired should consider 3-aminoquinuclidine dihydrochloride as a versatile fragment for focused library synthesis, as the quinuclidine amine provides a rigid, enantiomerically defined vector that is distinct from the more flexible piperidine or pyrrolidine amine analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminoquinuclidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.